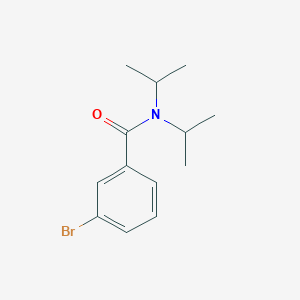

3-Bromo-N,N-diisopropylbenzamide

Übersicht

Beschreibung

The compound of interest, 3-Bromo-N,N-diisopropylbenzamide, is a brominated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. They are often used as building blocks in organic synthesis and can exhibit interesting intermolecular interactions and structural properties.

Synthesis Analysis

The synthesis of brominated benzamide derivatives can be achieved through various methods. For instance, a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water has been developed to produce benzisothiazol-3(2H)-one derivatives . Another approach involves the TBAB/Oxone-mediated radical 6-endo-trig ortho-cyclization of 2-alkynylbenzamide, leading to the synthesis of 3-bromo-1,2-dihydroquinoline derivatives . Additionally, a regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been used to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives can be characterized by X-ray diffraction analysis. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based fluorescent ATRP initiator, was determined to belong to the monoclinic system . Similarly, the crystal structures of two methoxyphenylbenzamide isomers revealed the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, and C-H-π and C-Br-π molecular contacts .

Chemical Reactions Analysis

Brominated benzamide derivatives can participate in various chemical reactions. They can act as inhibitors of photosynthetic electron transport, with their inhibitory efficiency depending on the compound's lipophilicity and the electronic properties of substituents . These compounds can also undergo further functionalization, as demonstrated with 3-bromo-1,2-dihydroquinoline derivatives and 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives are influenced by their molecular structure. The presence of bromine atoms can lead to the formation of halogen bonds, which can affect the compound's melting point, solubility, and reactivity. The crystal packing and stabilization of these compounds are often dominated by electrostatic energy contributions from hydrogen bonds and π-interactions . The electronic properties of the substituents can also influence the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Synthetic Route Development : A study described a new synthetic route for 3-bromo-1,2-dihydroquinoline derivatives, highlighting the moderate functional group tolerance and high reaction efficiency of this process. This route could be useful for further functionalization of derivatives related to 3-Bromo-N,N-diisopropylbenzamide (Yang et al., 2019).

- Concise Approach to Benzisothiazol-3(2H)-one : Research demonstrates a concise method to develop benzisothiazol-3(2H)-one derivatives using o-bromobenzamide derivatives, which could be relevant to applications of 3-Bromo-N,N-diisopropylbenzamide (Wang et al., 2012).

Biological and Pharmaceutical Research

- Photosynthesis Inhibition : A study on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, related to 3-Bromo-N,N-diisopropylbenzamide, demonstrated their capability to inhibit photosynthetic electron transport, suggesting potential biological applications (Král'ová et al., 2013).

- Antidiabetic Potential : Research on similar compounds showed their potential in treating type 2 diabetes through PPARα/γ dual activation, indicating possible therapeutic applications for 3-Bromo-N,N-diisopropylbenzamide (Jung et al., 2017).

Material Science and Chemistry

- Organic Chemistry and Polymerization : Studies involving compounds like 3-Bromo-N,N-diisopropylbenzamide have been utilized in the development of polyfluorene building blocks and polymers, indicating its potential use in material science (Fischer et al., 2013).

- Catalysis and Synthesis : Research has explored the use of bromobenzamide derivatives in catalytic processes, which could be relevant to the applications of 3-Bromo-N,N-diisopropylbenzamide in synthetic chemistry (Gogoi et al., 2014).

Safety And Hazards

The safety data sheet for 3-Bromo-N,N-diisopropylbenzamide advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

3-bromo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWZQUIZKNKCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399877 | |

| Record name | 3-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N,N-diisopropylbenzamide | |

CAS RN |

35309-72-9 | |

| Record name | 3-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)